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Compound of Interest

Compound Name: Eudragit L 30D

Cat. No.: B1584308 Get Quote

Eudragit L 30 D-55 Technical Support Center
This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) for optimizing Eudragit L 30 D-55 coating weight gain for desired enteric release

profiles.

Frequently Asked Questions (FAQs)
Q1: What is Eudragit L 30 D-55 and what is its primary application?

Eudragit L 30 D-55 is an aqueous dispersion of an anionic copolymer based on methacrylic

acid and ethyl acrylate.[1] The ratio of free carboxyl groups to ester groups is approximately

1:1.[2] Its primary application is for enteric film coating of solid dosage forms, such as tablets

and pellets, to protect acid-sensitive active pharmaceutical ingredients (APIs) from the gastric

environment and to target drug release in the upper intestine where the pH is 5.5 and above.[3]

[4]

Q2: What is the mechanism of pH-dependent drug release with Eudragit L 30 D-55?

The methacrylic acid groups in the polymer chain are protonated at acidic pH (like in the

stomach), making the polymer insoluble in gastric fluid. As the dosage form transits to the small

intestine, the pH rises above 5.5, causing the carboxylic acid groups to ionize. This ionization

leads to the swelling and subsequent dissolution of the polymer film, releasing the drug.[5]
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Q3: How does coating weight gain influence the drug release profile?

Increasing the coating weight gain of Eudragit L 30 D-55 generally results in a more robust

enteric protection and can delay the onset of drug release. A higher weight gain creates a

thicker barrier that requires more time to dissolve in the intestinal fluid. However, an

excessively high weight gain may unnecessarily delay release without providing additional

gastric protection. The optimal weight gain is formulation-dependent and must be determined

experimentally. For some applications, a weight gain of up to 60% w/w has been shown to

provide acceptable gastric resistance.[5] In other studies, even an 8% w/w coating level was

found to be sufficient.

Q4: Is a plasticizer necessary for Eudragit L 30 D-55 coatings?

Yes, a plasticizer is typically required to reduce the glass transition temperature of the polymer,

which improves the film-forming properties and mechanical flexibility of the coating.[6]

Insufficient plasticization can lead to a brittle coating that may crack during processing or

handling. Triethyl citrate (TEC) is a commonly used plasticizer for Eudragit L 30 D-55

dispersions, typically at a concentration of 10-25% based on the dry polymer weight.[2][6]

Q5: When should a seal coat be applied before the Eudragit L 30 D-55 coating?

A seal coat, often composed of a water-soluble polymer like hydroxypropyl methylcellulose

(HPMC), is recommended in the following situations:

To prevent interaction between an alkaline drug and the acidic Eudragit polymer: This can

prevent drug degradation or precipitation at the core-coat interface.

To prevent drug migration into the enteric coat: For highly water-soluble drugs, a seal coat

can prevent the drug from leaching into the coating dispersion during the coating process,

which could lead to premature drug release.[5]

To improve the surface smoothness of the core: A smoother surface can lead to a more

uniform and effective enteric coat.
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Issue Potential Cause(s) Recommended Solution(s)

Cracking or peeling of the

coating

- Insufficient plasticizer

concentration.- Inadequate

drying conditions (too high

temperature or airflow).- Poor

adhesion to the substrate.

- Increase the plasticizer (e.g.,

Triethyl Citrate) concentration

to 15-25% of the polymer

weight.- Optimize drying

temperature and airflow to

ensure gradual drying.-

Consider applying a seal coat

(e.g., HPMC) to improve

adhesion.

Twinning or agglomeration of

tablets/pellets

- Over-wetting during the

spraying process.- High spray

rate.- Low atomizing air

pressure.- Inadequate anti-

tacking agent.

- Reduce the spray rate.-

Increase the atomizing air

pressure to ensure finer

droplet size.- Increase the

product bed temperature.-

Incorporate or increase the

concentration of an anti-

tacking agent like talc or

glyceryl monostearate.[3]

Premature drug release in

acidic media (failure of enteric

protection)

- Insufficient coating weight

gain.- Cracks or imperfections

in the coating.- Interaction

between the drug and the

polymer.

- Increase the coating weight

gain. A minimum of 5-8 mg/cm²

of polymer is often

recommended.- Optimize

coating parameters (e.g.,

plasticizer level, curing

conditions) to ensure a

continuous, uniform film.-

Apply a seal coat to separate

the drug from the enteric

polymer.[5]

Incomplete or slow drug

release in intestinal buffer

- Excessive coating weight

gain.- Cross-linking of the

polymer during storage.- Use

of an inappropriate plasticizer.

- Reduce the coating weight

gain to the minimum required

for gastric resistance.-

Investigate storage conditions;

high humidity and temperature
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can promote cross-linking.-

Ensure the plasticizer used is

compatible and used at an

appropriate concentration.

Orange peel effect (rough

coating surface)

- High viscosity of the coating

dispersion.- Rapid drying of

droplets before they can

coalesce on the surface.-

Insufficient atomization of the

spray.

- Decrease the solids content

of the dispersion to reduce

viscosity.- Reduce the distance

between the spray nozzle and

the product bed.- Increase

atomizing air pressure.

Experimental Protocols
Preparation of Eudragit L 30 D-55 Coating Dispersion
This protocol describes the preparation of a typical coating dispersion for enteric coating.

Plasticizer Preparation: In a separate vessel, dissolve the required amount of plasticizer

(e.g., triethyl citrate, 10-25% of Eudragit L 30 D-55 dry weight) in purified water.

Anti-Tacking Agent Suspension: In another vessel, homogenize the anti-tacking agent (e.g.,

talc, 30-50% of Eudragit L 30 D-55 dry weight) in purified water to form a uniform

suspension.

Dispersion Preparation:

Gently stir the Eudragit L 30 D-55 dispersion.

Slowly add the plasticizer solution to the Eudragit dispersion while stirring continuously.

Subsequently, slowly add the anti-tacking agent suspension to the polymer-plasticizer

mixture with continuous stirring.

Continue stirring for at least 30 minutes to ensure a homogeneous dispersion.

Screening: Pass the final dispersion through a sieve (e.g., 80 mesh) to remove any

agglomerates before the coating process.[3]
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Fluidized Bed Coating Process
This protocol outlines the general procedure for coating tablets or pellets using a fluidized bed

coater.

Preheating: Load the tablets or pellets into the fluid bed coater and preheat the bed to the

target temperature (typically 30-40°C).

Coating:

Initiate the spraying of the Eudragit L 30 D-55 dispersion onto the fluidized bed.

Monitor and control critical process parameters such as inlet air temperature, product

temperature, spray rate, and atomizing air pressure.

Continue the spraying process until the desired theoretical weight gain is achieved.

Drying/Curing: After the completion of spraying, dry the coated product in the fluid bed for a

specified period (e.g., 15-30 minutes) at a slightly elevated temperature (e.g., 40-45°C) to

ensure proper film formation and coalescence.

In Vitro Dissolution Testing for Enteric-Coated Products
This two-stage dissolution test is used to evaluate the performance of the enteric coating.

Acid Stage:

Apparatus: USP Apparatus I (Basket) or II (Paddle).

Medium: 900 mL of 0.1 N HCl.[5]

Time: 2 hours.

Procedure: Place the dosage form in the acid medium and withdraw samples at

appropriate time intervals. The acceptance criteria for most enteric-coated products is less

than 10% drug release after 2 hours in acid.[5]

Buffer Stage:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.ijpsonline.com/articles/development-and-in-vitro-evaluation-of-enteric-coated-multiparticulate-system-for-resistant-tuberculosis.html?view=mobile
https://www.ijpsonline.com/articles/development-and-in-vitro-evaluation-of-enteric-coated-multiparticulate-system-for-resistant-tuberculosis.html?view=mobile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584308?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Medium: 900 mL of pH 6.8 phosphate buffer.[5]

Procedure: After 2 hours in the acid stage, transfer the dosage form to the buffer medium.

For some protocols, the medium is changed by adding a concentrated phosphate buffer to

the acid to adjust the pH to 6.8.

Continue the dissolution testing for a specified period (e.g., 60 minutes), withdrawing

samples at regular intervals to determine the drug release profile.

Quantitative Data Summary
Table 1: Influence of Eudragit L 30 D-55 Coating Weight Gain on Drug Release

Formulation
Coating Weight
Gain (% w/w)

% Drug Release in
0.1 N HCl (2 hours)

% Drug Release in
pH 6.8 Buffer (45
mins)

A 10 < 5% > 85%

B 20 < 2% > 85%

C 30 < 1% > 80%

Note: The above data is illustrative and the actual results will vary depending on the specific

drug, formulation, and process parameters.

Table 2: Typical Fluidized Bed Coater Parameters for Eudragit L 30 D-55 Coating

Parameter Typical Range

Inlet Air Temperature 40 - 60 °C

Product Temperature 25 - 35 °C

Spray Rate 5 - 20 g/min/kg

Atomizing Air Pressure 1.5 - 2.5 bar
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b1584308?utm_src=pdf-custom-synthesis
https://www.scribd.com/document/56050292/specification-eudragit-l-30-d-55
https://www.stobec.com/DATA/PRODUIT/1598~v~data_8595.pdf
https://pdfs.semanticscholar.org/5ce1/4f6f3d96dd4e517c3d26ba5d9c43faec6036.pdf?skipShowableCheck=true
https://www.evonik.com/en/products/hc/pr_52000400.html
https://www.ijpsonline.com/articles/development-and-in-vitro-evaluation-of-enteric-coated-multiparticulate-system-for-resistant-tuberculosis.html?view=mobile
https://hrcak.srce.hr/file/297747
https://www.benchchem.com/product/b1584308#optimizing-eudragit-l-30d-55-coating-weight-gain-for-desired-release
https://www.benchchem.com/product/b1584308#optimizing-eudragit-l-30d-55-coating-weight-gain-for-desired-release
https://www.benchchem.com/product/b1584308#optimizing-eudragit-l-30d-55-coating-weight-gain-for-desired-release
https://www.benchchem.com/product/b1584308#optimizing-eudragit-l-30d-55-coating-weight-gain-for-desired-release
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1584308?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1584308?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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